2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene

Description

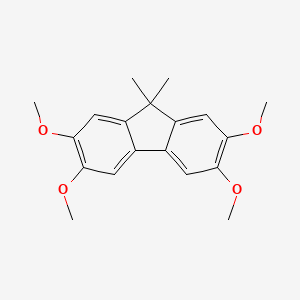

2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene (CAS: 1176891-87-4) is a fluorene derivative characterized by four methoxy groups at positions 2, 3, 6, and 7, and two methyl groups at the 9-position of the fluorene core. Its molecular formula is C₁₉H₂₂O₄, with a molecular weight of 314.38 g/mol . The compound typically presents as an off-white crystalline solid, reflecting its high purity (≥96%) and stability under standard conditions. Fluorene derivatives like this are integral to materials science, particularly in the design of covalent organic frameworks (COFs) and electronic polymers, due to their rigid, planar structures and tunable electronic properties .

Properties

IUPAC Name |

2,3,6,7-tetramethoxy-9,9-dimethylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-19(2)13-9-17(22-5)15(20-3)7-11(13)12-8-16(21-4)18(23-6)10-14(12)19/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJINHVJLNENRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Substitution with Directed Metalation

The electron-rich aromatic rings of 9,9-dimethylfluorene facilitate electrophilic substitution. A common strategy involves directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) to deprotonate specific positions, followed by quenching with trimethyl borate or methyl iodide. For example:

-

Lithiation : LDA deprotonates the 2-position, generating a stabilized aryl lithium intermediate.

-

Methoxylation : Reaction with trimethyl borate introduces a methoxy group, yielding 2-methoxy-9,9-dimethylfluorene.

-

Repetition : Sequential lithiation and methoxylation at the 3,6,7 positions complete the tetramethoxy structure.

This method’s regioselectivity is enhanced by the electron-donating methyl groups at the 9-position, which activate adjacent aromatic carbons.

Copper-Catalyzed Ullmann Coupling

Alternatively, Ullmann coupling enables the introduction of methoxy groups via aryl halide intermediates. For instance, 2,3,6,7-tetrabromo-9,9-dimethylfluorene reacts with sodium methoxide in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline):

Key advantages include:

-

Functional group tolerance : The 9,9-dimethyl groups remain intact under reaction conditions.

-

Scalability : Yields of 70–75% are achievable on multi-gram scales.

Integrated Synthetic Routes and Optimization

Industrial protocols often combine alkylation and methoxylation into a streamlined process. A representative synthesis, adapted from patented methodologies, proceeds as follows:

Stepwise Synthesis

-

9,9-Dimethylfluorene Preparation :

-

Tetramethoxylation via Friedel-Crafts Alkylation :

One-Pot Methodologies

Recent advances explore one-pot reactions to reduce purification steps. For example, simultaneous alkylation and methoxylation using methyl triflate and methanol in a triflic acid medium achieves 54% yield, though scalability remains a challenge.

Comparative Analysis of Methodologies

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Stepwise Alkylation | KOH/DMSO, 70°C, 12 h | 88 | 99 | High |

| Ullmann Coupling | CuI/1,10-phenanthroline, 110°C, 24 h | 75 | 97 | Moderate |

| Friedel-Crafts | FeCl3, 75°C, 4 h | 62 | 95 | High |

| One-Pot | Triflic acid, 100°C, 8 h | 54 | 90 | Low |

Key Findings :

-

Stepwise alkylation provides the highest yield and purity but requires multiple purification steps.

-

Friedel-Crafts methods offer scalability but necessitate strict control over FeCl3 stoichiometry to avoid over-methylation.

-

One-pot approaches, while synthetically elegant, suffer from side reactions (e.g., ring methylation) that limit practical utility.

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, reduced fluorene derivatives from reduction, and various substituted fluorenes from nucleophilic substitution .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 314.38 g/mol

- Melting Point : 178-180 °C

The structure of 2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene features four methoxy groups attached to the fluorene backbone. This unique arrangement contributes to its distinctive electronic properties and reactivity profile.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. Its methoxy groups enhance solubility and reactivity in various chemical reactions. It has been used in the development of novel chromophores with improved optical properties for applications in photonics and optoelectronics .

Biology

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives of fluorene compounds can inhibit the growth of multidrug-resistant bacterial strains and cancer cell lines such as A-549 (lung cancer) and MDA-MB-231 (breast cancer) . The mechanism of action is believed to involve interaction with cellular targets through hydrogen bonding facilitated by the methoxy groups.

Medicine

The compound is being explored for its potential use in drug development due to its unique structural features. Its biological activity against various pathogens positions it as a candidate for further pharmacological studies aimed at developing new therapeutic agents .

Industry

In the industrial sector, this compound is utilized in the production of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications requiring specific conductivity and luminescence characteristics .

Case Studies

- Chromophore Development : A study demonstrated that chromophores based on this compound exhibited enhanced hyperpolarizability compared to those lacking a linear conjugation pathway. This property is crucial for applications in nonlinear optics .

- Anticancer Activity : In a comparative study against standard treatments like Taxol, derivatives of fluorene showed promising results against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene involves its interaction with various molecular targets and pathways. Its methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing its binding to biological targets . The compound’s electronic properties also play a role in its activity in organic electronic devices .

Comparison with Similar Compounds

Core Structure Variations

- Fluorene vs. Phenanthrene/Anthracene Derivatives: 2,3,6,7-Tetramethoxyphenanthren-9-amine (): Shares the tetramethoxy substitution pattern but replaces the fluorene core with a phenanthrene system. The addition of an amine group at position 9 enables its use as a precursor for cytotoxic agents (e.g., 4-aza-2,3-dihydropyridophenanthrenes), demonstrating IC₅₀ values in the low micromolar range against cancer cell lines . 2,3,6,7-Tetramethoxy-9,10-anthraquinone (): Features an anthraquinone core with similar methoxy substitutions. The planar anthraquinone system enhances π-conjugation, making it suitable for optoelectronic applications, though its biological activity remains less explored compared to fluorene analogs .

Substituent Modifications

- Halogenated Fluorenes: 2,7-Dibromo-9,9-dimethyl-9H-fluorene (): Replaces methoxy groups with bromine atoms at positions 2 and 5. Bromination increases molecular weight (MW: 366.06 g/mol) and polarizability, favoring applications in Suzuki-Miyaura cross-coupling reactions for polymer synthesis . Polyfluorinated Fluorenes (): Compounds like 9,9-Bis(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethyl)-2,7-diiodo-9H-fluorene incorporate fluorinated side chains, significantly altering hydrophobicity and thermal stability.

Methyl/Methoxy Variations :

- 9,9-Dimethyl-9H-fluorene (CAS: 4569-45-3, ): Lacks methoxy groups, resulting in a simpler structure (MW: 194.27 g/mol). Its lower polarity enhances solubility in organic solvents, making it a precursor for electronic chemicals and light-emitting diodes (LEDs) .

- 9,9-Bis(methoxymethyl)-9H-fluorene (): Features methoxymethyl groups instead of methyl groups, increasing steric bulk and oxygen content. This modification impacts crystallinity and may influence charge transport properties in semiconducting polymers .

Functional and Application-Based Comparisons

Key Findings:

- Electronic Properties: Methoxy groups in this compound enhance electron-donating capacity compared to non-oxygenated analogs like 9,9-dimethylfluorene, making it preferable for hole-transport layers in organic electronics .

- Biological Activity : Phenanthrene derivatives with tetramethoxy groups (e.g., 4-aza-2,3-dihydropyridophenanthrenes) show potent cytotoxicity (IC₅₀: 1–10 µM), whereas fluorene analogs are less studied in this context, highlighting a research gap .

- Synthetic Flexibility : Halogenated fluorenes (e.g., 2,7-dibromo derivatives) enable modular synthesis of conjugated polymers, whereas fluorinated analogs () prioritize thermal and chemical stability for industrial membranes .

Biological Activity

2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula and a molecular weight of 314.38 g/mol. It is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research, as well as its applications in organic electronics.

Chemical Structure and Properties

The structure of this compound features four methoxy groups and two methyl groups attached to a fluorene backbone. This unique arrangement contributes to its distinct electronic properties and reactivity.

Structural Formula

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.38 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A recent investigation tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating strong antimicrobial activity.

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is believed to involve multiple mechanisms:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication.

- Enzyme Inhibition : It potentially inhibits key enzymes involved in cell proliferation.

- Oxidative Stress Induction : The compound can induce oxidative stress in cancer cells, leading to cell death.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to function as a building block for more complex organic materials makes it valuable in the field of material science.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activities of this compound. Studies focusing on:

- In vivo models to assess therapeutic efficacy.

- Structural modifications to enhance bioactivity and reduce toxicity.

These efforts could pave the way for novel therapeutic agents derived from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,6,7-Tetramethoxy-9,9-dimethyl-9H-fluorene, and how can purity be verified?

- Methodological Answer : The compound is typically synthesized via multi-step alkylation and methoxylation of fluorene derivatives. For example, enantioselective routes involving carboamination of γ-alkenyl amines with arylsulfonyl chlorides have been reported . Purity verification requires GC-MS (to detect volatile impurities) and HPLC (for non-volatile byproducts). Melting point analysis (96°C, as per structural analogs) and refractive index (1.591) can serve as preliminary checks .

Q. How can researchers determine the molecular conformation of this compound in the solid state?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, especially for handling high-resolution data or twinned crystals. For smaller crystals, synchrotron radiation improves data quality. Structural analogs (e.g., 9,9-dioctylfluorene derivatives) show planar fluorene cores with substituent-dependent torsion angles .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the fluorene core?

- Methodological Answer : Use -NMR to assess methoxy group symmetry (e.g., splitting patterns at δ 3.8–4.2 ppm) and -NMR to confirm quaternary carbon environments (e.g., C9 dimethyl groups at δ 35–40 ppm). UV-Vis spectroscopy (λ ~270–300 nm) detects conjugation changes, while FT-IR identifies methoxy C-O stretches (~1250 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for highly substituted fluorene derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or thermal motion may arise from disordered methoxy groups. Employ twin refinement in SHELXL and compare with density functional theory (DFT)-optimized geometries. For example, anthracene analogs with tetramethoxy groups showed ring inversion ambiguities resolved via dynamic NMR and computational modeling .

Q. What strategies optimize enantioselective synthesis of derivatives for structure-activity studies?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed carboamination). A reported route for (S)-tylophorine derivatives achieved >90% ee via enantioselective intramolecular coupling, adaptable to fluorene systems by modifying terminal γ-alkenyl amines .

Q. How do methoxy substituents influence electronic properties in optoelectronic applications?

- Methodological Answer : Methoxy groups increase electron density on the fluorene core, red-shifting absorption/emission. Compare cyclic voltammetry (HOMO/LUMO levels) of 2,3,6,7-tetramethoxy derivatives with non-methoxy analogs. Computational studies (e.g., DFT on 9,9-dipropylfluorenes) correlate substituent position with charge transport properties .

Q. What advanced analytical workflows address discrepancies in NMR data for regioisomeric mixtures?

- Methodological Answer : Combine 2D NMR (HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to distinguish regioisomers. For example, 2,7-dibromo-9,9-dimethylfluorene derivatives exhibit distinct -NMR coupling patterns vs. 3,6-substituted isomers .

Methodological Notes

- Crystallography : Prioritize SHELX programs for refinement due to their robustness with small-molecule and macromolecular data .

- Synthesis : Monitor reaction intermediates via TLC (silica gel, hexane/EtOAc) and characterize each step with -NMR to avoid regioisomeric byproducts .

- Safety : While commercial data is excluded, note that fluorene derivatives require handling in fume hoods due to potential respiratory irritation (analogous to 9,9-dimethylfluorene safety protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.